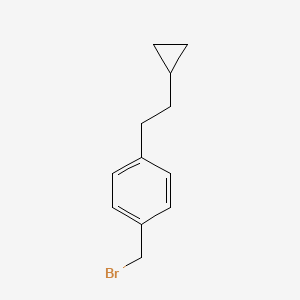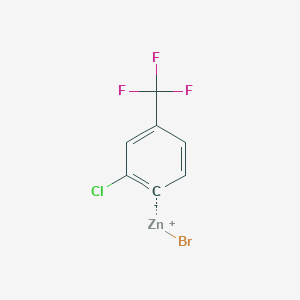
2-Chloro-4-(trifluoromethyl)phenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-(trifluoromethyl)phenylzinc bromide, 0.50 M in tetrahydrofuran (THF) is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 2-Chloro-4-(trifluoromethyl)phenylzinc bromide typically involves the reaction of 2-Chloro-4-(trifluoromethyl)iodobenzene with zinc bromide in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to ensure high yield and purity. The process involves large-scale reactors and stringent quality control measures to maintain consistency .
化学反応の分析
Types of Reactions: 2-Chloro-4-(trifluoromethyl)phenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. It can also participate in oxidative addition and transmetalation reactions .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or toluene.
Oxidative Addition: Palladium or nickel catalysts.
Transmetalation: Boron or silicon reagents.
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .
科学的研究の応用
2-Chloro-4-(trifluoromethyl)phenylzinc bromide is extensively used in scientific research due to its versatility in organic synthesis:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of biologically active compounds.
Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: Applied in the production of materials with specific properties, such as polymers and electronic materials
作用機序
The mechanism of action of 2-Chloro-4-(trifluoromethyl)phenylzinc bromide in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The organozinc reagent transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex forms the desired biaryl product and regenerates the palladium catalyst.
類似化合物との比較
- 4-(Trifluoromethyl)phenylzinc bromide
- 3-(Trifluoromethyl)phenylzinc bromide
- 2-(Trifluoromethyl)phenylzinc bromide
Comparison: Compared to its analogs, 2-Chloro-4-(trifluoromethyl)phenylzinc bromide offers unique reactivity due to the presence of both chloro and trifluoromethyl groups. This combination enhances its utility in selective cross-coupling reactions, providing access to a broader range of biaryl compounds .
特性
分子式 |
C7H3BrClF3Zn |
|---|---|
分子量 |
324.8 g/mol |
IUPAC名 |
bromozinc(1+);1-chloro-3-(trifluoromethyl)benzene-6-ide |
InChI |
InChI=1S/C7H3ClF3.BrH.Zn/c8-6-3-1-2-5(4-6)7(9,10)11;;/h1-2,4H;1H;/q-1;;+2/p-1 |
InChIキー |
PGCIHZJFHUBDDB-UHFFFAOYSA-M |
正規SMILES |
C1=CC(=CC(=[C-]1)Cl)C(F)(F)F.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


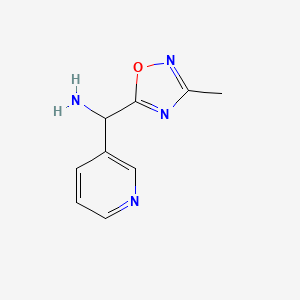
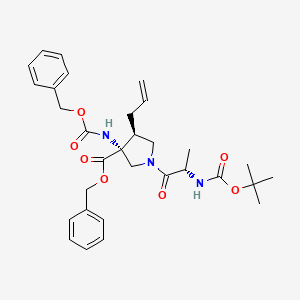
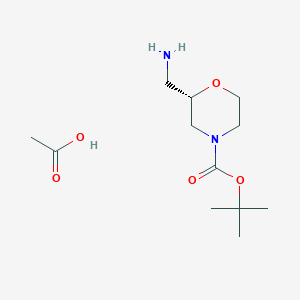
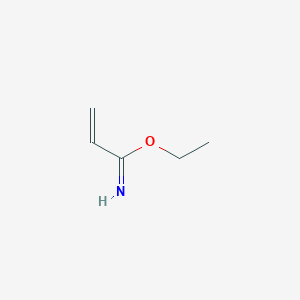

![S-DNTT-10 [for organic electronics]](/img/structure/B14885100.png)

![rel-tert-Butyl ((1R,2R,4S)-2-methyl-7-azabicyclo[2.2.1]heptan-2-yl)carbamate](/img/structure/B14885106.png)
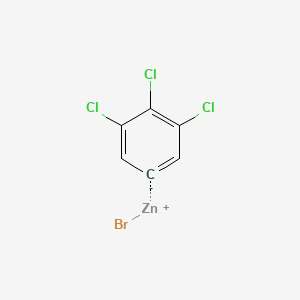
![2-(4-ethylphenyl)-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B14885113.png)
![N-(4-bromophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B14885121.png)
![(Z)-2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxy)-N'-hydroxyacetimidamide](/img/structure/B14885138.png)
![4-[(1-Homopiperidino)methyl]phenylZinc bromide](/img/structure/B14885140.png)
